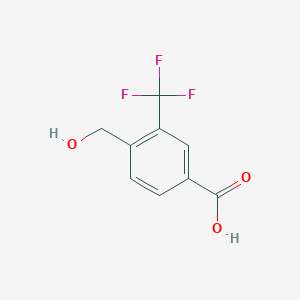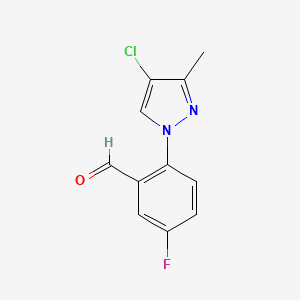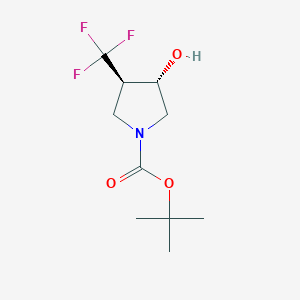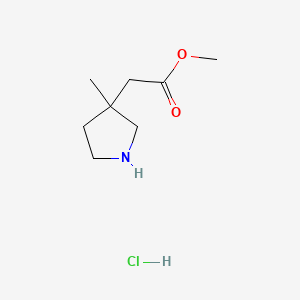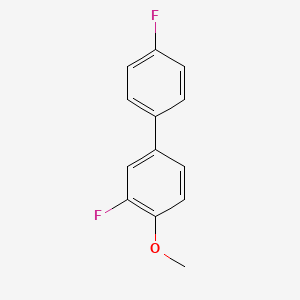
4,3'-Difluoro-4'-methoxybiphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,3’-Difluoro-4’-methoxybiphenyl is an organic compound with the molecular formula C13H10F2O It is a biphenyl derivative where two fluorine atoms and one methoxy group are substituted on the biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions
4,3’-Difluoro-4’-methoxybiphenyl can be synthesized through various methods, one of which involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an arylboronic acid. The reaction conditions often include a base such as potassium carbonate, a solvent like toluene or ethanol, and a temperature range of 80-100°C .
Industrial Production Methods
In an industrial setting, the production of 4,3’-Difluoro-4’-methoxybiphenyl may involve similar cross-coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process.
化学反応の分析
Types of Reactions
4,3’-Difluoro-4’-methoxybiphenyl undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoro-methoxybenzoic acids, while substitution reactions can produce various substituted biphenyl derivatives .
科学的研究の応用
4,3’-Difluoro-4’-methoxybiphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
作用機序
The mechanism by which 4,3’-Difluoro-4’-methoxybiphenyl exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the specific application, but often involve modulation of signaling pathways and alteration of cellular processes .
類似化合物との比較
Similar Compounds
4-Methoxybiphenyl: Lacks the fluorine substitutions, making it less reactive in certain chemical reactions.
3,4’-Difluorobiphenyl: Lacks the methoxy group, which affects its solubility and reactivity.
4,4’-Difluorobiphenyl: Similar but lacks the methoxy group, affecting its chemical properties.
Uniqueness
4,3’-Difluoro-4’-methoxybiphenyl is unique due to the presence of both fluorine and methoxy groups, which confer distinct chemical and physical properties.
特性
分子式 |
C13H10F2O |
|---|---|
分子量 |
220.21 g/mol |
IUPAC名 |
2-fluoro-4-(4-fluorophenyl)-1-methoxybenzene |
InChI |
InChI=1S/C13H10F2O/c1-16-13-7-4-10(8-12(13)15)9-2-5-11(14)6-3-9/h2-8H,1H3 |
InChIキー |
PZNGJBIQZDVDJC-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2=CC=C(C=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


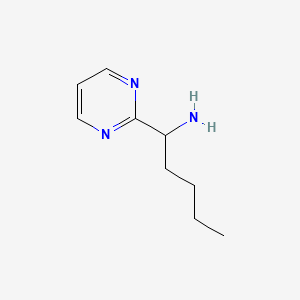
![(2-{8-Azabicyclo[3.2.1]octan-3-yl}ethyl)dipropylamine](/img/structure/B13628028.png)
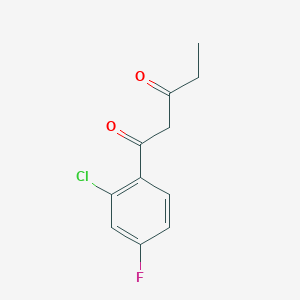
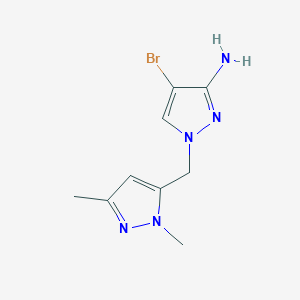
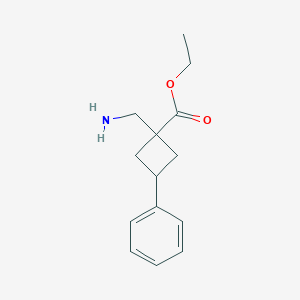
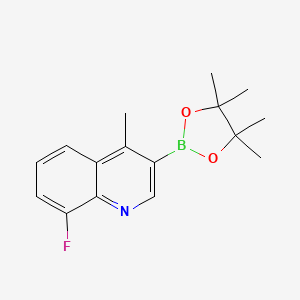
![Tert-butyl 3-[(6-methylpyridin-3-yl)methylidene]azetidine-1-carboxylate](/img/structure/B13628060.png)
